molecular formula C14H11FN2O3 B2549752 Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate CAS No. 339101-54-1

Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate

Cat. No.: B2549752
CAS No.: 339101-54-1
M. Wt: 274.251
InChI Key: DJQFWZZEDRTVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate (CAS 339101-54-1) is a high-purity chemical compound supplied for research and development purposes. This compound has a molecular formula of C14H11FN2O3 and a molecular weight of 274.25 g/mol . It is characterized by a melting point of 81-83°C . As a derivative of methyl isonicotinate, which is a known semiochemical that influences insect behavior , this specific fluorinated analog serves as a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for researchers developing novel active compounds, such as protease inhibitors, which are a significant area of study in cancer therapy . The compound is offered with a typical purity of 97% and should be stored in a cool, dry place. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-[(4-fluorophenyl)carbamoyl]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O3/c1-20-14(19)11-6-7-16-8-12(11)13(18)17-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQFWZZEDRTVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis Strategy

The primary synthetic route involves coupling 4-fluoroaniline with a functionalized isonicotinic acid derivative. The reaction proceeds through three critical stages:

  • Preparation of Methyl 3-Carboxyisonicotinate
    Isonicotinic acid is esterified using methanol under acidic conditions to yield methyl isonicotinate. Subsequent nitration or carboxylation at the 3-position introduces the carboxylic acid group. For example, nitration with fuming nitric acid at 0–5°C produces methyl 3-nitroisonicotinate, which is reduced to the amine and oxidized to the carboxylic acid.

  • Acid Chloride Formation
    The carboxylic acid is converted to its reactive acid chloride using thionyl chloride (SOCl₂) in dichloroethane at 60–80°C. This step achieves near-quantitative conversion, as evidenced by the disappearance of the carboxylic acid O–H stretch in IR spectroscopy.

  • Amide Coupling with 4-Fluoroaniline
    The acid chloride reacts with 4-fluoroaniline in the presence of triethylamine (TEA) as a base. The reaction is typically conducted in anhydrous dichloromethane (DCM) at room temperature for 12–24 hours, yielding the target compound after purification by flash chromatography (38–45% overall yield).

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts amide coupling efficiency:

Parameter Optimal Condition Effect on Yield
Solvent Anhydrous DCM Minimizes hydrolysis of acid chloride
Base Triethylamine (TEA) Neutralizes HCl, drives reaction forward
Temperature 25°C Balances reaction rate and side reactions

Replacing TEA with weaker bases (e.g., pyridine) reduces yield by 15–20%, while polar aprotic solvents like DMSO promote decomposition.

Purification Techniques

Flash chromatography using ethyl acetate/pentane (4:1) effectively separates the product from unreacted 4-fluoroaniline and byproducts. Recrystallization from ethanol/water (3:1) further enhances purity to >97%, as confirmed by HPLC.

Comparative Analysis of Analogous Syntheses

Methyl 3-Fluoropyridine-4-carboxylate

This structurally related compound is synthesized via SNAr of methyl 3-nitropyridine-4-carboxylate with CsF (38% yield). Key differences from the target compound’s synthesis include:

  • Reactivity: The nitro group’s leaving ability in electron-deficient pyridines facilitates fluoride substitution.
  • Conditions: Requires high-temperature (120°C) reflux in DMSO, contrasting with the milder amide coupling conditions used for Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate.

Amide-Based Pyridine Derivatives

A 2021 study synthesized pyridine-4-carboxamides via acid chloride intermediates, achieving 70–85% yields using thionyl chloride and TEA. These results underscore the reliability of this method for aromatic amides, though steric hindrance from the 3-carboxylate group in this compound may explain its lower yield (38–45%).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate has potential applications in various therapeutic areas, particularly in oncology. Its structural components may interact with biological systems in ways that could lead to the development of new cancer therapies.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit promising anticancer properties. The following points outline the potential mechanisms through which this compound may exert its effects:

  • Inhibition of Cell Proliferation : Similar compounds have shown effectiveness in inhibiting the growth of various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancer cells. For instance, derivatives of isonicotinamide have demonstrated IC50 values ranging from 1.25 to 42.10 μM against these cell lines .
  • Mechanism of Action : The biological activity may involve modulation of signaling pathways related to cell survival and apoptosis, potentially impacting vascular smooth muscle cell proliferation linked to cancer progression .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Interaction studies may include:

  • Binding Affinity Assessments : Investigating how the compound binds to specific receptors or enzymes involved in cancer progression.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how variations in the molecular structure influence biological activity.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated Anilino Derivatives

Compound Name Core Structure Fluorine Position Key Substituents Molecular Formula
Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate Pyridine (isonicotinate) 4-fluoroanilino Methyl ester, carbonyl linkage C₁₄H₁₁FN₂O₃
4-(4-[18F]Fluoroanilino)-6,7-diethoxyquinazoline Quinazoline 4-fluoroanilino Diethoxy groups, [18F] label C₁₈H₁₈F¹⁸FN₃O₂
Pelitinib Intermediate Quinoline 3-chloro-4-fluoroanilino Nitro, cyano, ethoxy groups C₁₈H₁₂ClFN₄O₃
N-Methyl 3-fluorobenzamide Benzene 3-fluoro Amide, methyl group C₈H₈FNO

Key Observations :

  • Core Structure: The pyridine core in this compound differs from quinazoline or quinoline derivatives, impacting electronic properties and binding interactions .
  • Fluorine Position: 4-Fluoroanilino derivatives (e.g., the target compound) exhibit faster metabolic degradation than 2- or 3-fluoro analogs due to susceptibility to defluorination .
  • Substituent Effects: Bulky groups (e.g., ethoxy in quinazolines or nitro/cyano in Pelitinib intermediates) enhance molecular weight and reduce solubility but may improve target affinity .

Metabolic Stability and In Vivo Behavior

Table 2: Metabolic Stability in Human Hepatocytes and Bone Uptake in Mice

Compound Class Fluorine Position Metabolic Half-Life (Human Hepatocytes) Bone Uptake (% ID/g, Mice)
6,7-Diethoxy-4-fluoroanilinoquinazoline 4-fluoro ~90 min (complete degradation) 5–15%
6,7-Dimethoxy-2-fluoroanilinoquinazoline 2-fluoro >120 min (partial degradation) <2%
This compound 4-fluoro Not reported (inferred rapid degradation) Likely high (similar to 4-fluoroquinazolines)

Key Findings :

  • 4-Fluoroanilino Derivatives: Rapid degradation in hepatocytes and high bone uptake (5–15% ID/g) due to in vivo defluorination, releasing free [18F]fluoride . This pattern is consistent across species, cautioning against their use in radiopharmaceuticals without stabilization strategies.
  • 2-/3-Fluoroanilino Analogs: Greater metabolic stability (degradation >120 min) and minimal bone uptake (<2% ID/g), making them preferable for imaging applications .

Biological Activity

Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate, commonly referred to as MFAI or TAK-659, is a compound with significant potential in oncology, particularly as a selective inhibitor of Bruton's tyrosine kinase (BTK). This article explores the biological activity of MFAI, focusing on its mechanisms of action, preclinical findings, and potential therapeutic applications.

MFAI acts primarily as a Bruton's tyrosine kinase (BTK) inhibitor. BTK plays a crucial role in B-cell receptor signaling pathways, which are vital for the survival and proliferation of B-cells. By inhibiting BTK, MFAI leads to:

  • Suppression of cellular proliferation : Inhibition of B-cell signaling reduces the growth of malignant B-cells.
  • Induction of apoptosis : MFAI promotes programmed cell death in cancer cells.
  • Modulation of the tumor microenvironment : The compound alters the interactions between cancer cells and their surrounding environment, potentially enhancing the efficacy of other therapies.

Anticancer Activity

MFAI has demonstrated promising results in various preclinical studies. Notably:

  • Synergistic Effects : MFAI exhibits synergistic effects when combined with other anti-cancer agents such as lenalidomide and venetoclax. This combination therapy approach enhances overall therapeutic efficacy against certain types of cancers.
  • Inhibition Studies : In vitro studies have shown that MFAI effectively inhibits the proliferation of several cancer cell lines. For instance, it has been tested against human tumor cell lines including MCF-7 (breast cancer), HepG-2 (hepatocellular carcinoma), and HCT-116 (colorectal carcinoma). The IC50 values for these cell lines ranged from 1.25 to 42.10 µM, indicating varying degrees of potency .

Case Studies

  • Case Study on MCF-7 Cells : In an experiment assessing the cytotoxicity of MFAI against MCF-7 cells using the MTT assay, results indicated significant growth inhibition compared to control groups. The compound's IC50 was determined to be approximately 4.32 µM, showing its potential as an effective treatment option .
  • Combination Therapy with Venetoclax : A study highlighted that when MFAI was used in combination with venetoclax, there was a notable increase in apoptosis rates among resistant B-cell malignancies. This suggests that MFAI may overcome resistance mechanisms commonly observed in cancer therapies.

Analytical Methods for Detection

To facilitate research on MFAI's biological activity, several analytical methods have been developed for its detection and quantification in biological matrices:

  • High-Performance Liquid Chromatography (HPLC) : Utilized for separating and quantifying MFAI in complex mixtures.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides high sensitivity and specificity for detecting MFAI in biological samples.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Applied for analyzing volatile compounds related to MFAI metabolism.

Summary Table of Biological Activities

Activity TypeDescriptionReference
BTK InhibitionSuppresses B-cell proliferation
Apoptosis InductionPromotes programmed cell death
Synergistic EffectsEnhances efficacy with lenalidomide and venetoclax
Cytotoxicity (IC50 values)Ranges from 1.25 to 42.10 µM across different cell lines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-[4-(fluoroanilino)carbonyl]isonicotinate, and how are key parameters (e.g., regioselectivity, yield) optimized?

  • Methodology : The synthesis typically involves coupling 4-fluoroaniline derivatives with isonicotinate precursors via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key parameters include:

  • Temperature control : Maintaining 0–4°C during coupling to minimize side reactions.
  • Solvent selection : Anhydrous DMF or DCM improves reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity.
    • Data : Yields range from 60–75% under optimized conditions, with regioselectivity confirmed via HPLC-MS .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Techniques :

  • X-ray crystallography : Resolves bond angles (e.g., C4–C5–C6 = 120.82°) and torsion angles (e.g., C2–N1–C6–C22 = 108.98°) .
  • NMR spectroscopy : 19F^{19}\text{F}-NMR identifies fluorine environments (δ = -127.14 ppm for aromatic F), while 1H^{1}\text{H}-NMR confirms methyl ester protons (δ = 3.89 ppm) .
    • Table 1 : Key structural parameters from XRD (selected values):
Bond/Torsion AngleValue (°)
C4–C5–C6120.82
C2–N1–C6–C22108.98
N1–C6–C22–C27151.32

Advanced Research Questions

Q. How does the position of fluorine substitution (e.g., 2-, 3-, or 4-fluoroanilino) influence metabolic stability and in vivo behavior?

  • Key Findings :

  • 4-Fluoroanilino derivatives exhibit rapid degradation in human hepatocyte assays due to defluorination, leading to high bone uptake in mice .
  • 2-Fluoroanilino analogs show prolonged metabolic stability, attributed to steric hindrance reducing enzymatic cleavage.
    • Methodology :
  • In vitro assays : Hepatocyte incubations (37°C, 24 hrs) with LC-MS/MS metabolite profiling.
  • In vivo PET imaging : Track 18F^{18}\text{F}-labeled analogs to assess biodistribution .

Q. What computational strategies predict target interactions (e.g., EGFR inhibition) for fluorinated isonicotinate derivatives?

  • Approach :

  • Docking studies : Use AutoDock Vina with EGFR kinase domain (PDB: 1M17) to model binding.
  • MD simulations : Analyze fluorine’s electrostatic effects on binding affinity (e.g., 4-fluoro substitution enhances π-stacking with Phe723).
    • Data : Free energy calculations (MM-PBSA) suggest ΔG = -9.8 kcal/mol for 4-fluoro derivatives vs. -7.2 kcal/mol for non-fluorinated analogs .

Q. How can contradictory data in stability studies (e.g., in vitro vs. in vivo) be resolved?

  • Case Study : 4-Fluoroanilino derivatives degrade rapidly in vitro but show prolonged in vivo activity due to protein binding.
  • Resolution :

  • Species-specific metabolism : Compare human vs. murine hepatocyte data.
  • Metabolite ID : Use high-resolution MS to identify defluorinated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.